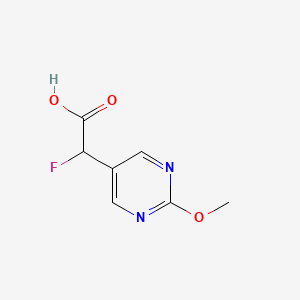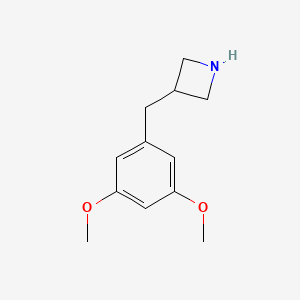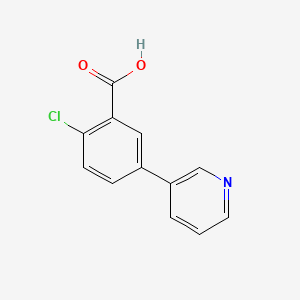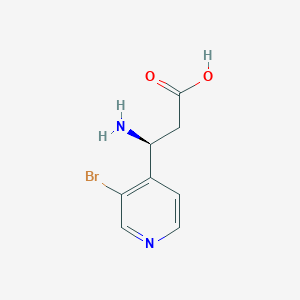
(3S)-3-Amino-3-(3-bromopyridin-4-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Amino-3-(3-bromopyridin-4-YL)propanoic acid is a compound that belongs to the class of amino acids It features a bromopyridine moiety attached to the propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-bromopyridin-4-YL)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and (S)-alanine.
Bromination: The bromination of pyridine is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The brominated pyridine is then coupled with (S)-alanine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3S)-3-Amino-3-(3-bromopyridin-4-YL)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. Conditions typically involve heating in a suitable solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the compound with different functional groups.
Reduction Products: Reduced forms with altered functional groups.
科学的研究の応用
(3S)-3-Amino-3-(3-bromopyridin-4-YL)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of amino acid derivatives with biological targets.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3S)-3-Amino-3-(3-bromopyridin-4-YL)propanoic acid involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, leading to changes in their activity. The amino acid backbone allows the compound to be incorporated into peptides or proteins, potentially altering their function.
類似化合物との比較
Similar Compounds
3-Amino-3-(4-bromophenyl)propanoic acid: Similar structure but with a bromophenyl group instead of a bromopyridine.
3-Amino-3-(3-chloropyridin-4-YL)propanoic acid: Similar structure with a chlorine atom instead of bromine.
3-Amino-3-(3-bromopyridin-2-YL)propanoic acid: Similar structure with the bromine atom at a different position on the pyridine ring.
Uniqueness
(3S)-3-Amino-3-(3-bromopyridin-4-YL)propanoic acid is unique due to the specific positioning of the bromine atom on the pyridine ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
特性
分子式 |
C8H9BrN2O2 |
|---|---|
分子量 |
245.07 g/mol |
IUPAC名 |
(3S)-3-amino-3-(3-bromopyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-4-11-2-1-5(6)7(10)3-8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m0/s1 |
InChIキー |
MTYLDWGXCSEZOD-ZETCQYMHSA-N |
異性体SMILES |
C1=CN=CC(=C1[C@H](CC(=O)O)N)Br |
正規SMILES |
C1=CN=CC(=C1C(CC(=O)O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine](/img/structure/B13312103.png)
![Spiro[4.5]decane-1-thiol](/img/structure/B13312109.png)
![3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13312112.png)
![4-(Ethoxymethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13312122.png)

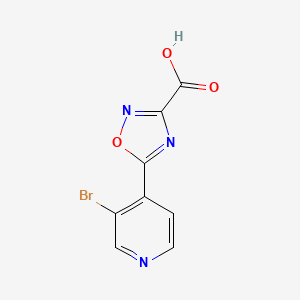
![3-Methyl-4-(propan-2-YL)-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13312127.png)
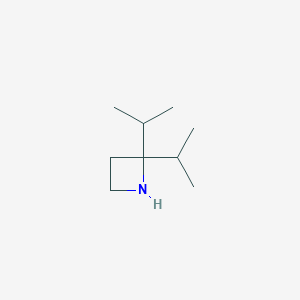
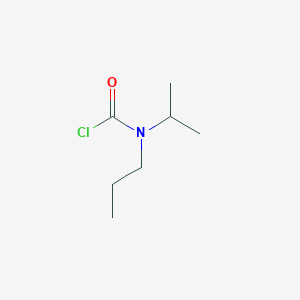
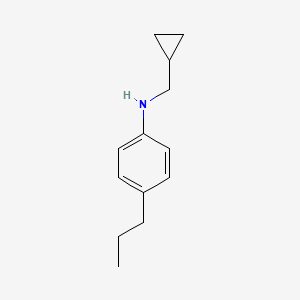
![1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13312150.png)
